![molecular formula C11H17ClN2O2 B3002870 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one CAS No. 2411224-22-9](/img/structure/B3002870.png)
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one, also known as CPDD, is a chemical compound that has been the subject of scientific research in recent years. CPDD is a spirocyclic compound that has been found to have potential applications in the field of medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one has also been found to have antioxidant properties, which can protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one in lab experiments include its potential as a treatment for neurodegenerative diseases and its antioxidant properties. However, there are also limitations to using 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its antioxidant properties and potential for use in preventing oxidative stress and damage. Additionally, more research is needed to fully understand the mechanism of action of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one and its safety and efficacy in humans.
In conclusion, 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has potential applications in the field of medicinal chemistry. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase suggest that it may have potential as a treatment for neurodegenerative diseases. 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one also has antioxidant properties that can protect against oxidative stress and damage. While there are limitations to using 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one involves the reaction of 2-methyl-1,8-diaminonaphthalene with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction yields 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one as a white solid with a melting point of 136-138°C.
Applications De Recherche Scientifique
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one has been found to have potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
9-(2-chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(12)9(15)14-6-2-3-11(7-14)4-5-13-10(11)16/h8H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLHZDAQUJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CCNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

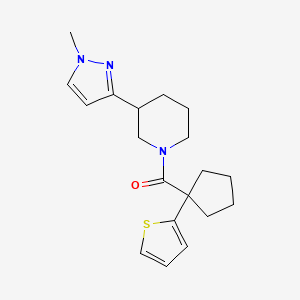
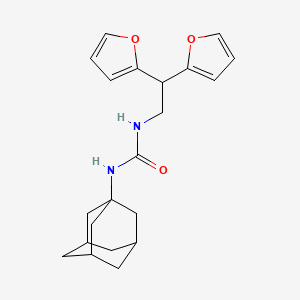
![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)
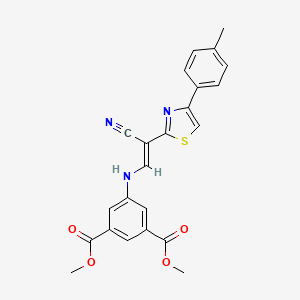
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3002792.png)
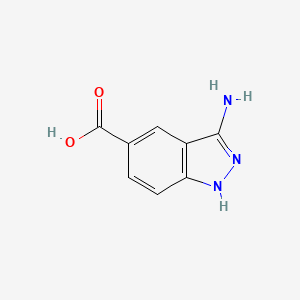
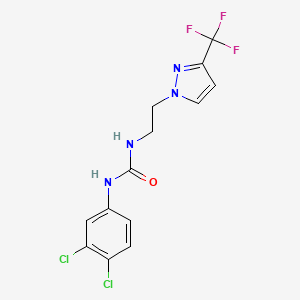
![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3002800.png)

![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)
![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)